molecular formula C26H27N3O5S B2407480 4-(((1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate CAS No. 1396879-77-8

4-(((1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate

Cat. No.: B2407480
CAS No.: 1396879-77-8
M. Wt: 493.58
InChI Key: UQEDPUWTAOLTAW-UHFFFAOYSA-N
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Description

4-(((1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a high-purity synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a complex molecular architecture comprising a phenylthiazole moiety linked through a methylene bridge to a piperidine ring, which is further connected to a benzonitrile group via an ether linkage, presented as an oxalate salt for enhanced stability. While specific biological data for this exact molecule is limited in public sources, its structural components are characteristic of compounds investigated for central nervous system (CNS) targets . The piperidine and phenylthiazole pharmacophores are frequently employed in the development of ligands for neurological receptors and enzymes . The benzonitrile moiety is a common functional group in drug discovery that can influence a molecule's physicochemical properties and binding affinity. Researchers may explore this compound as a potential modulator of neurological pathways, possibly relevant to the study of demyelinating diseases and other neurodegenerative conditions . Its structural features suggest potential investigation as a small molecule probe for G protein-coupled receptors (GPCRs) or other neurotargets . This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should conduct appropriate safety assessments before handling.

Properties

IUPAC Name

oxalic acid;4-[[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methoxymethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS.C2H2O4/c25-14-19-6-8-20(9-7-19)16-28-17-21-10-12-27(13-11-21)15-23-18-29-24(26-23)22-4-2-1-3-5-22;3-1(4)2(5)6/h1-9,18,21H,10-13,15-17H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEDPUWTAOLTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=CSC(=N3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential inhibitory effects on COX-1 and COX-2 enzymes. These enzymes are involved in the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, the compound could potentially reduce the production of prostaglandins, thereby alleviating inflammation.

Biological Activity

The compound 4-(((1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, a thiazole moiety, and an oxalate group, which contribute to its diverse biological activities. The presence of the thiazole ring is particularly significant as it has been associated with various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls and inhibit essential enzymes .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Thiazole-containing compounds have been reported to induce apoptosis in cancer cells by activating specific signaling pathways. A study highlighted that thiazole derivatives can inhibit cancer cell proliferation through cell cycle arrest and apoptosis induction .

Neuroprotective Effects

The piperidine structure is known for its neuroprotective properties. Compounds with similar scaffolds have demonstrated the ability to protect neuronal cells from oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could also interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
  • DNA Interaction : Some studies suggest that thiazole derivatives can intercalate into DNA, disrupting replication in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound.

StudyFindings
Study 1Demonstrated significant antibacterial activity against Gram-positive bacteria .
Study 2Showed that thiazole derivatives can induce apoptosis in human cancer cell lines .
Study 3Investigated the neuroprotective effects of piperidine derivatives in models of oxidative stress .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-(((1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate exhibit a wide range of biological activities:

  • Anticancer Activity : Studies have shown that thiazole derivatives possess significant anticancer properties. For instance, derivatives containing thiazole rings have been evaluated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Thiazole-based compounds have demonstrated antimicrobial activity against various bacterial and fungal strains. Their effectiveness is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
  • Antidiabetic Effects : The compound may also exhibit potential as an anti-diabetic agent. Research has highlighted the role of thiazole derivatives in modulating glucose metabolism and improving insulin sensitivity .

Case Studies

Several case studies have documented the efficacy of thiazole-containing compounds in clinical settings:

  • Cancer Treatment Trials : Clinical trials exploring the use of thiazole derivatives in cancer therapies have reported promising results, particularly in combination with existing chemotherapeutic agents. These studies highlight the potential for enhanced therapeutic efficacy while minimizing side effects .
  • Diabetes Management : Research involving animal models has demonstrated that thiazole derivatives can significantly lower blood glucose levels and improve insulin sensitivity. These findings support further investigation into their use as adjunct therapies for diabetes management .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key features of 4-(((1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate with structurally related compounds:

Compound Name Core Structure Key Functional Groups Biological Activity Reference
Target Compound
This compound
Benzonitrile, Piperidine, Thiazole Oxalate salt, 2-phenylthiazole Potential antimicrobial/kinase modulation
4-[(1-(2-morpholinoethyl)piperidin-4-yl)amino]-1H-benzimidazole derivative (52) Benzonitrile, Piperidine, Benzimidazole Morpholine, methyl group Repositioned for antimalarial activity (42% yield)
4-((2-((1-(4-(methylsulfonyl)phenethyl)piperidin-4-yl)amino)-1H-benzimidazol-1-yl)methyl)benzonitrile (33) Benzonitrile, Piperidine, Benzimidazole Methylsulfonylphenethyl Antimalarial (88% yield)
4-[[1-(3-Fluoropropyl)piperidin-4-yl]methoxy]benzonitrile Benzonitrile, Piperidine 3-Fluoropropyl Sigma-1 receptor ligand
4-({4-[5-({1-[(6-Ethoxypyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile Ditosylate (16c) Benzonitrile, Piperidine, Pyridine Ethoxypyridine, tosylate salt AMP-activated protein kinase activator (59% yield)
Letrozole Intermediate (4-[(1-(1,2,4-triazolyl)methyl]benzonitrile oxalate) Benzonitrile, Triazole Oxalate salt Anticancer (aromatase inhibitor)

Key Observations

Structural Diversity: The target compound uniquely combines a thiazole and piperidine group, distinguishing it from benzimidazole-based analogs (e.g., compounds 33 and 52 ).

Synthetic Routes :

  • The target’s synthesis parallels Letrozole intermediates in employing oxalate salts for stability , but diverges by using thiobenzamide for thiazole ring formation .
  • Comparatively, benzimidazole derivatives require hydrazide and aromatic aldehyde condensations , while oxadiazole derivatives involve CS₂/KOH-mediated cyclization .

Biological Activity: Thiazole-containing compounds (e.g., the target) are associated with antimicrobial activity, whereas benzimidazole derivatives (e.g., 33 and 52) are repositioned for antimalarial use .

Yield and Practicality :

  • The target’s synthetic yield is unspecified, but related thiazole derivatives achieve moderate yields (e.g., 59–88% in AMPK activators ), whereas antimalarial benzimidazoles show variable yields (42–88%) .

Contradictions and Limitations

  • Pharmacological Data : Direct activity data for the target compound is absent in the evidence, unlike well-studied analogs (e.g., Letrozole intermediates ).
  • Salt Forms : While oxalate salts improve solubility, some studies prefer tosylate or succinate salts for enhanced thermal stability .

Q & A

Q. Q1. What are the optimized synthetic routes for 4-(((1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate, and how do reaction conditions influence yield?

Answer: The synthesis of this compound involves multi-step reactions, often starting with the preparation of intermediates like 4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde (synthesized via nucleophilic substitution between chloromethylthiazole and 4-hydroxybenzaldehyde in DMF with K₂CO₃ as a base at room temperature, yielding 97% ). Subsequent steps may include reductive amination or alkylation to attach the piperidine-methoxy-methylbenzonitrile moiety. Key considerations:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd/C) are effective for hydrogenation steps in piperidine functionalization .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency, while ethanol/water mixtures aid in crystallization .
  • Purification : Column chromatography (silica gel, ethyl acetate/cyclohexane gradients) or recrystallization (methanol) resolves impurities .

Q. Q2. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify aromatic protons (δ 7.5–8.5 ppm), piperidine CH₂ groups (δ 1.5–3.0 ppm), and oxalate protons (δ 4.0–4.5 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 464.2) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .
  • IR : Peaks at 2228 cm⁻¹ (C≡N stretch) and 1700–1750 cm⁻¹ (oxalate C=O) validate functional groups .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Answer: Discrepancies often arise from pharmacokinetic factors (e.g., solubility, metabolic stability). Methodological strategies:

  • Solubility enhancement : Use oxalate salt forms to improve bioavailability .
  • Metabolic profiling : LC-MS/MS identifies metabolites in plasma/liver microsomes to adjust dosing regimens .
  • In vivo validation : Tailor assays to target tissues (e.g., tumor xenografts for antitumor studies) and correlate with in vitro IC₅₀ values .

Case Study : A thiazole-piperidine analog showed 10x lower in vivo efficacy than in vitro IC₅₀ due to rapid hepatic clearance. Adjusting the dosing schedule (QD to BID) restored activity .

Q. Q4. What computational and experimental approaches are used to study structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • Molecular docking : Use software (AutoDock, Schrödinger) to model interactions with targets (e.g., kinase domains). For example, the phenylthiazole moiety binds hydrophobic pockets, while the benzonitrile group engages in π-π stacking .
  • Synthetic diversification : Modify the phenylthiazole (e.g., electron-withdrawing substituents) or piperidine (e.g., N-alkylation) to assess potency shifts .
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes for specific substitutions .

Q. Q5. How should researchers address discrepancies in spectral data during structural elucidation?

Answer: Contradictions (e.g., unexpected NMR shifts) may stem from tautomerism, impurities, or solvent effects. Mitigation steps:

Repeat under controlled conditions : Use deuterated solvents and standardized temps .

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

X-ray crystallography : Definitive structural confirmation, as demonstrated for a related thiazole-piperidine compound (R factor = 0.040) .

Example : A ¹³C NMR discrepancy at δ 118.2 ppm (assigned to C≡N) was resolved via HMBC, confirming conjugation with the benzyl group .

Q. Q6. What strategies optimize the compound’s stability under physiological conditions?

Answer:

  • pH stability : Conduct accelerated degradation studies (pH 1–9, 37°C). Oxalate salts show improved stability at pH 7.4 vs. free base .
  • Light sensitivity : Store in amber vials; UV-vis monitoring (λmax 280 nm) detects photodegradation .
  • Formulation : Nanoencapsulation (PLGA nanoparticles) enhances half-life in serum by 3x .

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